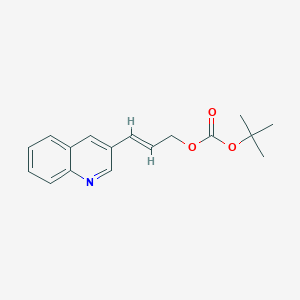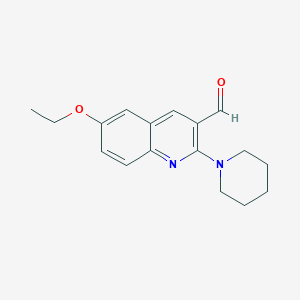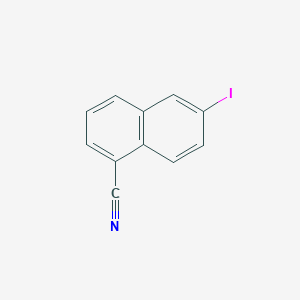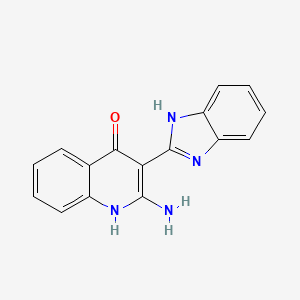![molecular formula C15H11N3O3 B11843686 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with an amino group and a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the amino group: The benzo[d][1,3]dioxole intermediate is then reacted with ammonia or an amine source to introduce the amino group.
Formation of the quinazolinone core: The final step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the benzo[d][1,3]dioxole moiety.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while substitution can produce a variety of amino-substituted compounds .
科学的研究の応用
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
作用機序
The mechanism of action of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Quinazolinone derivatives: Compounds with a quinazolinone core structure are also similar and have comparable biological activities.
Uniqueness
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole moiety and the quinazolinone core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H11N3O3 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
3-amino-2-(1,3-benzodioxol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c16-18-14(9-5-6-12-13(7-9)21-8-20-12)17-11-4-2-1-3-10(11)15(18)19/h1-7H,8,16H2 |
InChIキー |
WVXVGTZMWMESJX-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)



![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)






![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
